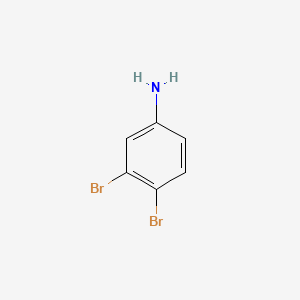

3,4-Dibromoaniline

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3,4-dibromoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2N/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFTJOYLPELHHCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70334809 | |

| Record name | 3,4-Dibromoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615-55-4 | |

| Record name | 3,4-Dibromobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dibromoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenamine, 3,4-dibromo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance As a Strategic Building Block in Advanced Organic Synthesis

The strategic importance of 3,4-Dibromoaniline in organic synthesis lies in the distinct functionalities of its aniline (B41778) and dibromo-substituted aromatic ring. The amino group can be readily modified or used to direct the substitution on the aromatic ring, while the two bromine atoms serve as versatile handles for introducing molecular complexity, particularly through modern cross-coupling reactions.

This dual reactivity allows chemists to employ this compound in multi-step syntheses to construct elaborate molecular architectures. The bromine atoms are particularly amenable to palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are cornerstones of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.

For instance, the presence of two adjacent bromine atoms allows for sequential or double cross-coupling reactions, providing a pathway to highly substituted benzene derivatives. This is particularly valuable in the synthesis of heterocyclic compounds, which are core structures in many biologically active molecules and pharmaceuticals. The aniline group, meanwhile, can be a precursor to diazonium salts, enabling a different set of transformations, or it can be acylated or alkylated to build more complex side chains. The interplay between the amino group and the bromine substituents makes this compound a highly strategic precursor.

Key Synthetic Applications:

| Reaction Type | Role of this compound | Resulting Structures |

| Suzuki-Miyaura Coupling | Aryl halide source | Biaryls, substituted anilines |

| Buchwald-Hartwig Amination | Aryl halide source | Di- and tri-arylamines |

| Heterocycle Formation | Starting scaffold | Benzimidazoles, quinolines, etc. |

| Diazotization | Diazonium salt precursor | Functional group interconversion |

Advanced Synthetic Methodologies and Reaction Profiles of 3,4 Dibromoaniline

Synthesis of Active Ingredients for Herbicides and Pesticides

Halogenated anilines are precursors to a variety of herbicides and pesticides. chembk.com For instance, 3,4-dichloroaniline (B118046) is a key intermediate in the synthesis of phenylurea herbicides like diuron (B1670789) and linuron. mdpi.comresearchgate.net These compounds are also metabolites of such pesticides in the environment. mdpi.com The synthesis of new fatty N-acylamino amides from 3,4-dichloroaniline has been explored for crop protection activity, showing promising results against certain agricultural pests. researchgate.netscielo.br These synthetic strategies can be adapted for 3,4-dibromoaniline to create new agrochemical agents.

Optimization and Enhancement of Crop Protection Agents

Research in agrochemicals is focused on developing more effective and environmentally benign crop protection agents. This includes the synthesis of new molecules and the optimization of existing ones. The unique electronic and steric properties conferred by the bromine atoms in this compound make it a candidate for developing new active ingredients with potentially improved efficacy and selectivity. The development of new pesticide formulations with enhanced effectiveness and reduced environmental impact is a key area of research. globalgrowthinsights.com

Contribution to Dye and Pigment Chemistry

3,4-Dibromoaniline and other halogenated anilines are used in the manufacturing of dyes and pigments. chemblink.com The amino group on the aniline (B41778) ring can be diazotized and then coupled with various aromatic compounds to produce a wide range of azo dyes. nih.govunb.ca Azo dyes are the most widely used class of dyes, accounting for over 60% of the total dye market. nih.gov

The synthesis of azo dyes involves the reaction of a diazonium salt, prepared from an aromatic amine like this compound, with a coupling component such as a phenol (B47542) or another aniline derivative. nih.govcuhk.edu.hk The specific color of the resulting dye is determined by the chemical structures of both the diazonium salt and the coupling component. cuhk.edu.hk The presence of bromine atoms on the aromatic ring can influence the color and properties of the final dye. researchgate.net The demand for dyes and pigments is a significant driver for the 3,4-dichloroaniline (B118046) market, and by extension, for related compounds like this compound. globalgrowthinsights.com

Applications of 3,4 Dibromoaniline in Targeted Chemical Synthesis and Advanced Materials

Contribution to Dye and Pigment Chemistry

Synthesis of Specialized Dyes with Tailored Properties

3,4-Dibromoaniline serves as a crucial intermediate in the synthesis of specialized azo dyes, which are a dominant class of synthetic colorants used across various industries. nih.govarchivemarketresearch.com The utility of this compound stems from its aromatic amine group, which can be readily converted into a diazonium salt, a highly reactive species that is central to the formation of the chromophoric azo group (-N=N-). nih.gov

The synthesis is a well-established two-step process known as the diazotization-coupling reaction. nih.govunb.ca

Diazotization: The process begins with the diazotization of this compound. In this step, the aniline (B41778) derivative is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0-5 °C). researchgate.netcuhk.edu.hk The low temperature is critical to prevent the highly unstable diazonium salt from decomposing. nih.gov The resulting 3,4-dibromobenzenediazonium salt is a potent electrophile and is used immediately in the subsequent step. nih.gov

Azo Coupling: The diazonium salt is then reacted with a coupling component. This component is an electron-rich aromatic compound, such as a phenol (B47542), naphthol, or another aniline derivative. nih.govcuhk.edu.hk The coupling reaction is an electrophilic aromatic substitution, where the diazonium ion attacks the activated ring of the coupling agent to form a stable azo compound, characterized by the nitrogen-nitrogen double bond that links the two aromatic rings. nih.gov

The final properties of the dye, including its color, solubility, and fastness to light and washing, are determined by the specific chemical structures of both the diazo component (derived from this compound) and the coupling component. cuhk.edu.hk The two bromine atoms on the aniline ring are electron-withdrawing groups that can influence the electronic properties of the resulting dye molecule, thereby affecting its absorption spectrum and light fastness. scispace.com By strategically selecting the coupling partner, a wide array of dyes with tailored shades ranging from yellow and orange to red and blue can be produced. unb.ca

Research on analogous compounds, such as 4-bromoaniline (B143363), demonstrates the synthesis of disazo disperse dyes with excellent fastness properties when applied to synthetic fabrics like polyester. researchgate.netscispace.com These findings highlight the potential of using halogenated anilines like this compound to produce high-performance dyes.

Table 1: Representative Properties of Azo Dyes Derived from a Halogenated Aniline (4-Bromoaniline)

| Dye Sample | Coupling Component | Absorption Maxima (λmax, nm) in DMF | Light Fastness (Grey Scale) | Sublimation Fastness (Grey Scale) |

| 5a | N,N-diethylaniline | 573 | 5 | 5 |

| 5b | N,N-dimethylaniline | 610 | 5 | 5 |

| 5c | Phenol | 780 | 5-6 | 4 |

| 5d | Resorcinol | 800 | 5 | 5 |

| 5e | 2-Naphthol | 790 | 5-6 | 4 |

| 5f | 1-Naphthol | 795 | 6-7 | 4 |

This table is illustrative, based on data for dyes derived from 4-bromoaniline, as detailed in related research. researchgate.netscispace.com The data showcases the typical performance characteristics achievable with bromoaniline-based azo dyes.

Exploration in Organic Photoconductors and Non-Linear Optical (NLO) Materials

The unique electronic structure of molecules derived from this compound makes them promising candidates for advanced material applications, particularly in organic electronics. The same features that give rise to color in the derived dyes—namely, the extended π-conjugated systems—also endow them with interesting photophysical properties relevant to organic photoconductors and non-linear optical (NLO) materials. researchgate.netscialert.net

Organic Photoconductors: An organic photoconductor is a material whose electrical conductivity increases upon exposure to light. This property is dependent on the material's ability to absorb photons and generate charge carriers (electrons and holes). Azo dyes derived from halogenated anilines, including bromoanilines, are noted for their potential as organic photoconductors. researchgate.netscialert.net Their effectiveness is linked to strong light absorption and the delocalization of π-electrons across the molecule. scispace.com

Research has shown that certain azo dyes synthesized from precursors like 4-bromoaniline exhibit significant absorption in the near-infrared (NIR) region of the electromagnetic spectrum (around 700-800 nm). researchgate.netscispace.com Materials that absorb in this region are valuable for applications such as laser printing and infrared sensors. The extended conjugation of the azo structure facilitates the necessary electron mobility for photoconductivity. ias.ac.in The incorporation of this compound into such molecular frameworks is a strategy to develop new organic photoconductive materials.

Non-Linear Optical (NLO) Materials: Non-linear optical materials interact with high-intensity light, such as that from lasers, to alter the light's properties, for instance, by changing its frequency (a phenomenon known as second-harmonic generation). tcichemicals.comrsc.org Organic NLO materials have attracted considerable interest due to their potential for fast response times and high NLO efficiencies. tcichemicals.com

A common molecular design for NLO activity is the "push-pull" system, where an electron-donating group and an electron-accepting group are connected by a π-conjugated bridge. frontiersin.org This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, which is fundamental to the NLO response. researchgate.net Azo dyes derived from this compound can be engineered to fit this model. The azo group and the aromatic rings form the π-bridge, while the dibromo-substituted ring acts as an acceptor component. By choosing a coupling partner with strong electron-donating groups (like an N,N-dialkylated aniline), a potent D-π-A (Donor-π-Acceptor) chromophore can be created. The third-order NLO properties of materials can be evaluated using techniques like the Z-scan method. mdpi.com

Table 2: Research Findings on Electronic Properties of Bromoaniline-Derived Dyes

| Property | Research Finding | Relevance to Advanced Materials | Source |

| Absorption Spectrum | Dyes synthesized from 4-bromoaniline showed strong absorption in the near-infrared (NIR) range (λmax up to 800 nm). | NIR absorption is a key requirement for organic photoconductors used in laser-based systems and photosensitizers. | researchgate.netscispace.com |

| π-Conjugation | Azo dyes possess an extended system of alternating double and single bonds (π-conjugation). | Enhances electron delocalization, which is essential for both photoconductivity and NLO properties. | ias.ac.intcichemicals.com |

| Molecular Structure | Halogenated anilines can be used to create azo dyes with donor-acceptor (push-pull) architecture. | This structure promotes intramolecular charge transfer (ICT), a critical factor for achieving high second- and third-order NLO responses. | frontiersin.orgresearchgate.net |

The exploration of this compound in these fields is part of a broader effort in "molecular engineering" to design and synthesize organic molecules with specific, high-performance electronic and photonic functions. jhuapl.edu

Environmental Dynamics and Toxicological Implications of Dibromoaniline Compounds

Environmental Fate and Transport Mechanisms of Dibromoanilines

3,4-Dichloroaniline (B118046) (3,4-DCA) is an aromatic amine derivative that enters the environment primarily as a degradation product of several widely used phenylurea herbicides, such as diuron (B1670789), linuron, and propanil (B472794). europa.eunih.govresearchgate.net It is also used as an intermediate in the manufacturing of dyes and pharmaceuticals. nih.govnih.gov Its physicochemical properties and patterns of release mean that it is most likely to be found in soil and water. europa.eu

The degradation of 3,4-DCA in the environment is a complex process influenced by biotic and abiotic factors. In the atmosphere, vapor-phase 3,4-DCA is expected to degrade relatively quickly through reactions with photochemically-produced hydroxyl radicals, with an estimated half-life of 17 hours. nih.gov Photodegradation is a major degradation route in surface water as well. europa.euresearchgate.net

In soil and water, microbial degradation is a key process, although 3,4-DCA is not considered readily biodegradable. europa.euresearchgate.net The degradation can proceed via two main microbial pathways: dehalogenation and hydroxylation. researchgate.net Some bacterial strains, such as Geobacter sp. Pr-1, Paracoccus denitrificans Pr-2, Pseudomonas sp. Pr-3, and Rhodococcus sp. Pr-4, have been shown to degrade 3,4-DCA under anaerobic conditions. researchgate.net In some cases, microbial communities in environments with a long history of herbicide use may show an adapted ability to mineralize 3,4-DCA more rapidly. researchgate.net For instance, in a study of sediment from a rice field, 23.1% of the applied 14C-labeled 3,4-DCA was mineralized to 14CO2 after 56 days. researchgate.net In terrestrial environments, 3,4-DCA can become covalently bonded to humic materials in the soil, which reduces its mobility and bioavailability. nih.gov

During its degradation, 3,4-DCA can be transformed into several metabolites. Minor metabolites identified in sediment-water systems include 3,4-dichloroacetanilide (3,4-DCAA) and 3,3′,4,4′-tetrachloroazobenzene (TCAB). researchgate.net Another potential biodegradation pathway involves dechlorination to form 4-chloroaniline (B138754) (4-CA). researchgate.net

Despite these degradation pathways, 3,4-DCA is considered persistent in the environment, particularly in water, sediment, and soil. europa.eumdpi.com Its persistence is a concern because it is often more toxic and has a longer half-life than the parent herbicides from which it originates. mdpi.com Studies have shown that 3,4-DCA can persist in aquatic systems for more than 36 days. frontiersin.orgfrontiersin.org This persistence, combined with its moderate potential for bioconcentration, means it can accumulate in organisms and pose a long-term risk to ecosystems. europa.eunih.gov

Ecotoxicological Impact Assessments on Biological Systems

3,4-Dichloroaniline exhibits significant toxicity to a wide range of organisms. The Organisation for Economic Co-operation and Development (OECD) recognizes it as a reference chemical for toxicity testing. researchgate.net

3,4-DCA is toxic to aquatic life, with effects observed on behavior, growth, reproduction, and development. nih.gov In fish, its toxicity is primarily caused by tissue hypoxia, as it induces the formation of methemoglobin, a form of hemoglobin with a reduced ability to carry oxygen. elithore.com

Studies have documented a range of adverse effects across different aquatic species. For example, exposure to 3,4-DCA can lead to growth retardation and deformities in the rare minnow (Gobiocypris rarus). mdpi.com In the Javanese medaka (Oryzias javanicus), exposure to 250 µg/L of 3,4-DCA resulted in a significant reduction in spawning rate and fertilization, as well as disruption of oocyte development. researchgate.netmdpi.com Research on the turquoise killifish (Nothobranchius furzeri) showed that while it did not interact with increased temperature to affect life history traits, it did have a negative effect on the fish's thermal tolerance. researchgate.netelithore.com In zebrafish (Danio rerio), exposure to 10 μM of 3,4-DCA led to a decrease in acetylcholinesterase (AChE) enzyme activity. frontiersin.orgfrontiersin.org

The following table summarizes some of the observed ecotoxicological effects of 3,4-DCA on various aquatic organisms.

| Organism | Effect | Concentration | Source |

|---|---|---|---|

| Daphnia magna (Water flea) | Reproductive toxicity | 0.02 mg/L | mdpi.com |

| Gobiocypris rarus (Rare minnow) | Growth retardation and deformities | Dose-dependent | mdpi.com |

| Oryzias javanicus (Javanese medaka) | Reduced spawning and fertilization, disrupted oocyte development | 250 µg/L | researchgate.netmdpi.com |

| Danio rerio (Zebrafish) | Decreased acetylcholinesterase (AChE) activity | 10 µM | frontiersin.orgfrontiersin.org |

| Nothobranchius furzeri (Turquoise killifish) | Reduced thermal tolerance | 50-100 µg/L | researchgate.netelithore.com |

| Freshwater rotifers | Decreased generation time and reproductive rate | 2.5 mg/L | mdpi.com |

The presence of 3,4-DCA in soil can be detrimental to microbial communities, which are essential for soil health and nutrient cycling. phycoterra.com The application of propanil, which degrades into 3,4-DCA, has been shown to decrease soil respiration, indicating toxicity to soil microorganisms. nih.gov Specifically, the metabolite 3,5-dichloroaniline, structurally similar to 3,4-DCA, has been demonstrated to be more toxic to soil microorganisms than its parent compound, with nitrification being the most affected process. nih.gov The toxicity of such compounds can disrupt the delicate balance of the soil microbiome, affecting soil fertility and structure. uomustansiriyah.edu.iq

For plants, the parent herbicides that degrade to 3,4-DCA, like propanil and diuron, work by inhibiting photosynthesis. researchgate.net While direct phytotoxicity data for 3,4-DCA is less common, its formation in soil from these herbicides is a key aspect of their environmental impact. Rice plants grown hydroponically have been shown to take up 3,4-DCA, with a significant portion found in the root's lignin (B12514952) fractions. nih.gov

Mammalian Toxicology and Health Risk Assessments

In mammals, 3,4-DCA poses health risks, with the primary concern being its effect on the blood. industrialchemicals.gov.au Exposure can lead to methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen. industrialchemicals.gov.auigem.wiki This can cause symptoms like cyanosis (a bluish discoloration of the skin) and shortness of breath. nih.gov Cases of methemoglobinemia have been reported in workers at pesticide manufacturing plants following exposure to 3,4-DCA. industrialchemicals.gov.au

Due to its potential to cause these haematological changes through all routes of exposure (oral, dermal, and inhalation), 3,4-DCA is classified as a hazardous substance. industrialchemicals.gov.au It has also been shown to cause acute nephrotoxicity (kidney damage) in rats. mdpi.com While some in vitro studies have suggested mutagenic potential, this is generally not thought to be expressed in vivo. industrialchemicals.gov.au

Risk assessments consider 3,4-DCA a potential aromatic amine of concern that can be regenerated from the breakdown of certain azo dyes, which may be used in products like tattoo inks. industrialchemicals.gov.au

Genotoxicity and Mutagenicity Studies

Comprehensive research specifically investigating the genotoxicity and mutagenicity of 3,4-dibromoaniline is limited in publicly available scientific literature. While studies on structurally related compounds, such as 3,4-dichloroaniline (3,4-DCA), have been conducted, direct evidence for the genotoxic and mutagenic potential of this compound remains largely uncharacterized.

Studies on 3,4-DCA have shown mixed results in various assays. For instance, 3,4-DCA did not induce gene mutations in several bacterial tests or in certain mammalian cell lines like Chinese hamster ovary (CHO) cells. oecd.org However, some evidence suggests a potential for inducing mitotic spindle damage. oecd.org In human lymphocytes, 3,4-DCA was found to be inactive in the chromosome aberration assay but did show a positive sister-chromatid exchange response when metabolic activation was present. nih.gov It has also been noted that oral administration of 3,4-DCA in mice led to an increase in both structural and numerical chromosomal aberrations in bone marrow cells and spermatocytes. researchgate.netidosi.org Furthermore, one study indicated that 3,4-DCA was more mutagenic than its parent compound, 3',4'-dichloropropionanilide, in the fungus Aspergillus nidulans. cdnsciencepub.com

These findings for the chlorinated analogue highlight the importance of specific testing for this compound to determine its particular genotoxic and mutagenic profile. Without such dedicated studies, a definitive assessment of its effects on genetic material cannot be made.

Reproductive and Developmental Toxicity Investigations

There is a notable scarcity of research focused specifically on the reproductive and developmental toxicity of this compound. The majority of available toxicological data in this area pertains to its analogue, 3,4-dichloroaniline (3,4-DCA).

Investigations into 3,4-DCA have revealed effects on the reproductive systems of various animal models. In male mice, administration of 3,4-DCA resulted in a significant increase in abnormal spermatozoa and a decrease in sperm count and motility. researchgate.net Studies on male rats have shown that 3,4-DCA can alter the activities of testicular enzymes, suggesting potential damage to the male reproductive system. besjournal.com In female aquatic species, such as the Javanese medaka, exposure to 3,4-DCA has been linked to reduced fecundity and alterations in gonadal histology. mdpi.combiosynth.com

With respect to developmental toxicity, a study in rats exposed to 3,4-DCA showed borderline effects, such as a slight increase in resorptions and delayed ossification, but only at doses that were also toxic to the mother. oecd.org No specific teratogenic effects were observed in this study. europa.eu

The absence of direct studies on this compound means that its potential to cause reproductive or developmental harm is currently unknown. The effects observed for 3,4-DCA underscore the need for specific toxicological evaluation of this compound.

Bioaccumulation and Metabolite Exposure Dynamics

Specific data on the bioaccumulation and metabolite exposure dynamics of this compound are not well-documented in existing scientific literature. Research in this area has predominantly focused on 3,4-dichloroaniline (3,4-DCA), a metabolite of several herbicides. mdpi.comuef.fi

Studies have shown that 3,4-DCA can be taken up and accumulate in organisms. For example, in zebrafish larvae, internal concentrations of 3,4-DCA increased in a concentration-dependent manner upon exposure, with bioconcentration factors (BCFs) ranging from 12.9 to 29.8 L/kg. mdpi.com It is also recognized as a persistent compound in aquatic environments, which can lead to its bioaccumulation within the food web. researchgate.net The metabolism of 3,4-DCA has been observed in various organisms, including bacteria that can degrade it. researchgate.nettandfonline.com Furthermore, 3,4-DCA itself is a metabolite of herbicides like diuron, and its formation and persistence in the environment are key aspects of its exposure dynamics. uef.fi

Given the structural similarities between this compound and 3,4-dichloroaniline, there is a potential for similar bioaccumulative and metabolic behaviors. However, without direct experimental data for this compound, its environmental fate, potential for accumulation in living organisms, and the nature of its metabolites remain speculative.

Analytical Methodologies for the Characterization and Quantification of Dibromoanilines in Research Matrices

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the analysis of 3,4-dibromoaniline, providing the necessary separation from interfering compounds. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

HPLC is a versatile technique for the analysis of this compound, particularly for its application in complex mixtures and aqueous samples. The separation is typically achieved on a reverse-phase column. For instance, a method using a C18 column with a mobile phase of acetonitrile (B52724) and water containing an acid modifier like formic or phosphoric acid can effectively separate this compound. sielc.commdpi.com The use of formic acid makes the method compatible with mass spectrometry detection. sielc.com

Advanced detection methods enhance the sensitivity and selectivity of HPLC analysis. In a study on the degradation of 3,4-dichloroaniline (B118046) (a structurally similar compound), HPLC with UV detection at 240 nm was used to monitor the compound and its degradation products. mdpi.com For this compound, similar UV detection wavelengths would be applicable based on its chromophoric properties.

Table 1: Illustrative HPLC-UV Method Parameters for Aniline (B41778) Derivatives

| Parameter | Condition | Source |

| Column | C18 Reverse-Phase | sielc.comepa.gov |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | mdpi.com |

| Flow Rate | 1.0 mL/min | mdpi.com |

| Detection | UV at 240 nm | mdpi.com |

| Injection Volume | 5.0 µL | mdpi.com |

Gas Chromatography (GC) Coupled with Selective Detectors

Gas chromatography is another powerful technique for the determination of this compound and related compounds, especially for volatile and semi-volatile analytes. EPA Method 8131 outlines a procedure for the analysis of aniline derivatives, including 3,4-dichloroaniline, which can be adapted for this compound. epa.gov This method utilizes a fused silica (B1680970) capillary column, such as an SE-54, and recommends a nitrogen-phosphorus detector (NPD) for enhanced selectivity. epa.gov

For confirmation of results, a second GC column with a different stationary phase can be used to prevent misidentification due to co-elution. epa.gov When analyzing unknown samples, coupling GC with a mass spectrometer (GC-MS) is highly recommended for definitive identification. epa.gov

Table 2: Example GC Conditions for Aniline Derivative Analysis

| Parameter | Condition | Source |

| Column | 30 m x 0.25 mm ID, 0.25 µm Rxi-5ms | restek.com |

| Carrier Gas | Helium at a constant flow of 1.4 mL/min | restek.com |

| Injection | 1 µL splitless | restek.com |

| Inlet Temperature | 250 °C | restek.com |

| Oven Program | 90 °C (hold 1 min) to 330 °C at 8.5 °C/min (hold 5 min) | restek.com |

| Detector | Triple Quadrupole Mass Spectrometer (TSQ 8000) | restek.com |

Mass Spectrometry-Based Identification and Quantification (e.g., LC-MS/MS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the determination of this compound and its analogs, even at trace levels. This technique is particularly valuable for complex matrices such as environmental samples and food products. chrom-china.comnih.gov

In LC-MS/MS analysis, the compound is first separated by HPLC and then ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to the protonated molecule of the analyte is selected and fragmented to produce characteristic product ions. The monitoring of these specific transitions provides a high degree of certainty in identification and quantification. For example, in the analysis of 3,4-dichloroaniline, multiple reaction monitoring (MRM) transitions are established for both quantification and confirmation. epa.govlcms.cz A similar approach would be applied to this compound. The method often demonstrates excellent linearity over a wide concentration range, with correlation coefficients (r) greater than 0.998. chrom-china.comnih.gov Limits of detection (LOD) and quantification (LOQ) can reach the low µg/kg level. chrom-china.comnih.gov

Table 3: LC-MS/MS Parameters for the Analysis of Dichloroanilines

| Parameter | Value | Source |

| Compound | 3,4-Dichloroaniline | lcms.cz |

| Precursor Ion (m/z) | 161.00 | lcms.cz |

| Product Ion (m/z) | 99.00 | lcms.cz |

| Collision Energy (CE) | 22 eV | lcms.cz |

| Linearity (R²) | >0.996 | mdpi.com |

| LOD | 0.6 µg/kg | mdpi.com |

| LOQ | 2.0 µg/kg | mdpi.com |

Spectrophotometric Analytical Approaches

UV-Visible spectrophotometry can be used for the quantification of aniline derivatives, although it is generally less selective than chromatographic methods. nih.gov This technique relies on the principle that the analyte absorbs light at a specific wavelength. For aniline and its derivatives, this often involves a diazotization reaction followed by coupling with a chromogenic agent to form a colored dye, which is then measured. researchgate.net The intensity of the color is proportional to the concentration of the analyte. While simple and cost-effective, spectrophotometric methods are more susceptible to interference from other compounds in the sample matrix that may absorb at the same wavelength. analytik-jena.comnahrainuniv.edu.iq Therefore, this method is often best suited for simpler sample matrices or as a screening tool.

Optimized Sample Preparation and Extraction Protocols for Complex Matrices

Effective sample preparation is critical for accurate analysis, especially in complex matrices like soil, water, and biological tissues. The goal is to isolate the analyte of interest from interfering substances.

For water samples, solid-phase extraction (SPE) is a common and efficient technique. nih.gov The sample is passed through a cartridge containing a solid adsorbent that retains the analyte, which is then eluted with a small volume of an organic solvent. nih.gov Liquid-liquid extraction (LLE) is another established method where the analyte is partitioned from the aqueous phase into an immiscible organic solvent. nih.gov

For solid samples like soil or food products, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method is often employed. restek.com This typically involves an initial extraction with an organic solvent like acetonitrile, followed by a cleanup step using a combination of sorbents to remove interfering matrix components such as lipids and pigments. chrom-china.comnih.govmdpi.com For instance, a mixture of acetone (B3395972) and acetonitrile can be used for extraction, with subsequent lipid removal by freezing and cleanup using a Florisil solid-phase extraction cartridge. chrom-china.comnih.gov In the analysis of chives, a QuEChERS method involved extraction with acetonitrile and cleanup with a mixture of graphitized carbon black (GCB) and primary secondary amine (PSA) sorbents. mdpi.com The choice of extraction solvent and cleanup sorbents is optimized to maximize the recovery of the target analyte while minimizing matrix effects. mdpi.com

Future Research Directions and Interdisciplinary Opportunities for 3,4 Dibromoaniline

Development of Sustainable and Green Synthetic Routes for 3,4-Dibromoaniline

The pursuit of green chemistry principles is paramount in modern chemical synthesis to minimize environmental impact. snu.ac.kr Future research in the synthesis of this compound should prioritize the development of more sustainable and eco-friendly methods to replace traditional bromination techniques, which often involve hazardous reagents and produce significant waste. matanginicollege.ac.in

Key research areas include:

Electrochemical Synthesis: Electrosynthesis, which uses electrons as the primary reagent, represents a green alternative to conventional oxidizing agents. researchgate.net Investigating the electrochemical bromination of aniline (B41778) or related precursors in aqueous media could lead to a cleaner synthesis of this compound. This method offers high selectivity and can often be performed under mild conditions, reducing energy consumption and waste production. researchgate.net

Alternative Brominating Agents and Solvents: Research into less hazardous brominating agents and the replacement of volatile organic solvents with greener alternatives like water or ionic liquids is crucial. researchgate.net For instance, developing processes that utilize bromide salts as the bromine source in conjunction with an in-situ oxidation method could avoid the use of elemental bromine.

Catalytic Bromination: Designing catalytic systems that can regioselectively brominate the aniline ring at the 3 and 4 positions would be a significant advancement. This could improve atom economy and reduce the formation of unwanted isomers, such as the highly common 2,4,6-tribromoaniline, thereby simplifying purification processes. snu.ac.kr

Use of Renewable Feedstocks: A long-term goal for sustainable chemistry is the use of renewable starting materials. matanginicollege.ac.in Future research could explore synthetic pathways to aromatic amines from biomass-derived feedstocks, which could then be functionalized to produce compounds like this compound, moving away from a reliance on fossil fuels.

Catalyst Design for Enhanced Selectivity and Efficiency in Reactions Involving this compound

This compound serves as a precursor in various chemical reactions, including cross-coupling and polymerization. The design of highly efficient and selective catalysts is essential for maximizing the utility of this compound in the synthesis of more complex molecules.

Future research in catalyst design should focus on:

Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. Research is needed to develop catalysts with high turnover numbers and excellent selectivity for reactions involving the C-Br bonds of this compound. This includes designing ligands that can control the oxidative addition and reductive elimination steps, allowing for selective reaction at one or both bromine sites.

Polymer Synthesis: The bifunctional nature of this compound makes it a potential monomer for the synthesis of novel polymers with unique electronic or thermal properties. Catalyst design for the controlled polymerization of this compound derivatives is an area ripe for exploration. For example, catalysts that can promote the formation of high molecular weight, soluble polymers are of particular interest for materials science applications.

Selective Hydrogenation: While research has been conducted on the selective hydrogenation of chlorinated nitroaromatics to their corresponding anilines using platinum catalysts on various carbon supports dntb.gov.uamdpi.com, similar detailed studies on the dehalogenation or other selective reductions of dibromoanilines are less common. Designing catalysts that can selectively reduce other functional groups on a this compound scaffold without cleaving the C-Br bonds, or selectively remove one bromine atom over the other, would provide greater synthetic flexibility. The choice of catalyst support, such as carbon nanotubes or graphene, has been shown to significantly influence particle size and electronic properties, which in turn affects catalytic performance. dntb.gov.uamdpi.com

Computational Drug Design and Materials Discovery Leveraging this compound Scaffolds

The 3,4-dibromo-substituted phenyl ring is a scaffold that can be utilized in the design of new pharmaceuticals and functional materials. Computer-aided drug design (CADD) and computational materials science offer powerful tools to predict the properties and guide the synthesis of novel molecules based on this scaffold. nih.govjuniperpublishers.com

Promising research directions include:

Structure-Activity Relationship (SAR) Studies: Computational methods like molecular docking can be used to screen libraries of virtual compounds derived from this compound against biological targets. researchgate.netbohrium.com This can help identify potential drug candidates for various diseases. For example, substituted anilines have been investigated for their potential as inhibitors in the treatment of Alzheimer's disease and for crop protection. scielo.brmdpi.com By systematically modifying the scaffold and calculating the predicted binding affinities, researchers can establish SARs to guide the synthesis of more potent and selective compounds. nih.gov

Fragment-Based Drug Discovery (FBDD): The this compound moiety can be considered a molecular fragment in FBDD. biorxiv.org By identifying weak-binding fragments and then computationally growing or linking them, novel lead compounds can be developed. biorxiv.org The halogen atoms can participate in halogen bonding, a specific type of non-covalent interaction that can be exploited in drug design.

Materials Genomics: Computational tools can be used to predict the electronic, optical, and mechanical properties of polymers and other materials derived from this compound. This can accelerate the discovery of new materials for applications in electronics, such as semiconductors or light-emitting diodes, by pre-screening candidates before their synthesis.

Toxicity Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be employed to predict the potential toxicity of new compounds derived from this compound. researchgate.net This is a crucial step in both drug development and environmental safety assessment, allowing for the early deselection of potentially harmful molecules.

Advanced Environmental Remediation Strategies for Dibromoaniline Contamination

Halogenated anilines are of environmental concern due to their potential toxicity and persistence. ekb.egresearchgate.net The development of effective remediation technologies for soil and water contaminated with these compounds is therefore a critical area of research. researchgate.net

Future research should focus on the following advanced remediation strategies:

Advanced Oxidation Processes (AOPs): AOPs are highly effective for degrading recalcitrant organic pollutants. nih.govnih.gov These processes generate highly reactive species, such as hydroxyl radicals, that can break down the aromatic ring of dibromoaniline. nih.gov Research into optimizing AOPs like the Fenton/photo-Fenton process researchgate.net, ozonation, and supercritical water oxidation (SCWO) bohrium.com specifically for dibromoaniline could lead to more efficient and cost-effective remediation solutions.

Bioremediation: Utilizing microorganisms that can degrade halogenated anilines as a source of carbon and nitrogen is a cost-effective and environmentally friendly remediation approach. ekb.egmatterofgas.eu Studies have identified bacterial strains, such as Pseudomonas and Bacillus species, capable of degrading chloroanilines. ekb.eg Future work should focus on isolating and engineering microbial consortia that are highly efficient at mineralizing this compound. This includes understanding the metabolic pathways and the enzymes involved in the cleavage of the carbon-bromine bond. nih.gov

Electrochemical Remediation: Advanced electrocatalytic redox processes are emerging as a promising technology for the destruction of halogenated organic compounds in water. rsc.org This can involve direct electrochemical oxidation at the anode or reduction at the cathode. Research is needed to develop robust and inexpensive electrode materials that can efficiently degrade dibromoanilines without producing harmful byproducts. rsc.org

Q & A

Q. What are the standard synthetic routes for 3,4-Dibromoaniline, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound is synthesized via two primary routes:

- Route 1 : Nitration of 1,2-dibromobenzene followed by reduction (e.g., catalytic hydrogenation or Fe/HCl) to yield this compound .

- Route 2 : Direct bromination of aniline derivatives under superacid conditions (e.g., HF–SbF5), which favors regioselective dibromination to produce this compound as the major product (55% yield) .

- Key Factors : Temperature control (e.g., avoiding isomerization at higher temperatures) and catalyst selection (e.g., HF–SbF5> for regioselectivity) critically impact yield and purity. Purification via recrystallization or column chromatography is recommended .

Q. How does the absence of a methoxy group in this compound affect its reactivity compared to substituted analogs?

- Methodological Answer : The lack of electron-donating groups (e.g., methoxy) in this compound reduces its versatility in electrophilic aromatic substitution (EAS) reactions. Comparative studies show that analogs like 3,4-Dibromo-5-methoxyaniline exhibit enhanced reactivity in coupling reactions due to the methoxy group’s activating effects. For example, methoxy-substituted derivatives participate in Ullmann couplings or Suzuki-Miyaura reactions, whereas this compound is less reactive unless harsh conditions or directing groups are employed .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : <sup>1</sup>H NMR (DMSO-d6) shows aromatic protons as a singlet or multiplet (δ 6.8–7.2 ppm), with NH2 protons as a broad peak (δ ~5 ppm). <sup>13</sup>C NMR confirms bromine-induced deshielding of adjacent carbons (~115–125 ppm) .

- FT-IR : NH2 stretching (3350–3450 cm<sup>−1</sup>), C-Br vibrations (550–650 cm<sup>−1</sup>) .

- UV-Vis : Absorbance peaks in the 250–300 nm range due to π→π* transitions in the aromatic system .

Advanced Research Questions

Q. How can isotopic labeling (e.g., deuterium incorporation) elucidate reaction mechanisms involving this compound?

- Methodological Answer : PH/PD (Primary Hydrogen/Deuterium) kinetic isotope effect (KIE) studies can resolve mechanistic pathways. For example, deuterium incorporation at the benzylic position of this compound derivatives during amination reactions suggests a radical or proton-coupled electron transfer (PCET) mechanism. Experimental validation involves synthesizing deuterated analogs and comparing reaction rates via GC-MS or <sup>2</sup>H NMR .

Q. What computational approaches (e.g., DFT) predict the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model charge distribution and frontier molecular orbitals (HOMO-LUMO) to predict reactivity. For this compound, the LUMO is localized on the brominated aromatic ring, favoring nucleophilic attack at the para position to bromine. Transition state analysis further clarifies steric and electronic barriers in Pd-catalyzed couplings .

Q. How can conflicting reports on the stability of this compound under oxidative conditions be resolved?

- Methodological Answer : Contradictions arise from solvent polarity and oxidizing agent selection. Systematic studies using controlled conditions (e.g., aqueous H2O2 vs. meta-chloroperbenzoic acid in acetonitrile) with HPLC or LC-MS monitoring can clarify degradation pathways. For example, in polar aprotic solvents, this compound resists oxidation, while in acidic aqueous media, it forms quinone-like byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。